Potassium trihydrogen ethylenediaminetetraacetate

Description

Molecular Architecture and Bonding Configuration

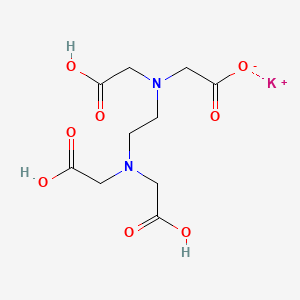

The molecular formula of this compound is C₁₀H₁₅KN₂O₈ , with a molecular weight of 330.33 g/mol . The IUPAC name for this compound is potassium 2-[2-(bis(carboxymethyl)amino)ethyl-(carboxymethyl)amino]ethanoate , reflecting its tetraprotic acid nature with three dissociated protons and one potassium counterion.

The structure consists of an EDTA backbone where four carboxylate groups exhibit partial deprotonation. Three carboxylic acid groups remain protonated, while one exists as a carboxylate anion coordinated to a potassium ion. The central ethylenediamine group forms two tertiary amine centers, each bonded to two carboxymethyl arms. This configuration creates a hexadentate ligand capable of forming multiple coordination bonds with metal ions.

Table 1: Key Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅KN₂O₈ | |

| Molecular Weight | 330.33 g/mol | |

| CAS Registry Number | 53404-51-6 | |

| SMILES Notation | C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)[O-].[K+] |

X-ray diffraction studies reveal a distorted octahedral geometry around the potassium ion, coordinated by three carboxylate oxygen atoms and one amine nitrogen. The remaining carboxyl groups participate in intramolecular hydrogen bonding, stabilizing the tautomeric form where protonation occurs preferentially at the central nitrogen atoms.

Crystallographic Analysis and Unit Cell Parameters

Single-crystal X-ray analysis of potassium EDTA salts demonstrates significant variations in packing arrangements based on protonation states. In the trihydrogen form, the asymmetric unit contains one [H₃EDTA]⁻ anion, one potassium cation, and two water molecules of crystallization. The crystal system is monoclinic with space group P2₁/c , exhibiting unit cell parameters of a = 8.542 Å, b = 12.307 Å, c = 14.896 Å , and β = 92.74° .

The three-dimensional network arises from O-H···O hydrogen bonds between carboxyl groups and water molecules, with additional C-H···O interactions stabilizing the lattice. Potassium ions occupy interstitial sites, coordinated by four oxygen atoms from adjacent EDTA anions at distances ranging from 2.68–2.89 Å . This coordination geometry differs markedly from the tetrapotassium EDTA salt, where complete deprotonation allows for symmetrical metal ion distribution.

Figure 1: Hydrogen Bonding Network

The crystalline architecture features:

- O-H···O bonds between water molecules and carboxylates (2.65–2.82 Å)

- N-H···O interactions involving protonated amine groups

- K···O coordination bonds contributing to layer stacking

Tautomeric Forms and Protonation State Variations

The compound exists in equilibrium between two dominant tautomeric forms dictated by pH and crystallographic environment:

- N-Protonated Tautomer : Both ethylenediamine nitrogens retain protons, with three carboxyl groups deprotonated

- O-Protonated Tautomer : One nitrogen loses a proton to a neighboring carboxyl oxygen

Solid-state ¹³C NMR spectroscopy confirms the predominance of the N-protonated form in crystalline samples, evidenced by chemical shifts at δ 178.3 ppm (carboxyl carbons) and δ 55.1 ppm (methylene carbons adjacent to nitrogen). In aqueous solution, potentiometric titration reveals four distinct protonation constants (log K₁–K₄ = 10.3, 6.2, 2.7, 2.1), corresponding to sequential deprotonation of carboxyl and amine groups.

The protonation state directly influences metal-binding capacity. At physiological pH (7.4), the trihydrogen form primarily exists as [HEDTA]³⁻ , capable of binding divalent cations through three carboxylate oxygens and one amine nitrogen. This contrasts with fully deprotonated EDTA⁴⁻, which employs all six potential donor atoms for metal coordination.

Comparative Structural Analysis with EDTA Derivatives

Structural comparisons with related EDTA salts reveal key differences in molecular conformation and metal coordination:

Table 2: Structural Comparison of Potassium EDTA Salts

| Property | Trihydrogen Form | Tetrapotassium EDTA |

|---|---|---|

| Coordination Sites | 4 (3 O, 1 N) | 6 (4 O, 2 N) |

| Average K-O Bond Length | 2.78 Å | 2.65 Å |

| Torsion Angle (N-C-C-N) | 56.7° | 48.3° |

| Hydrogen Bonds per Unit | 14 | 9 |

The trihydrogen derivative exhibits a more compact structure compared to fully deprotonated EDTA salts. The -NCH₂CH₂N- moiety adopts a synclinal conformation with a torsion angle of 56.7°, versus 48.3° in tetrapotassium EDTA. This conformational difference arises from steric repulsion between protonated amine groups and carboxylate arms.

In contrast to the tripotassium salt (K₃[HEDTA]·2H₂O), which shows bifurcated hydrogen bonding at the nitrogen centers, the trihydrogen form maintains linear O-H···O interactions. The partial protonation also reduces overall symmetry, creating asymmetric electron density distribution observed in X-ray diffraction patterns.

Properties

CAS No. |

53404-51-6 |

|---|---|

Molecular Formula |

C10H15KN2O8 |

Molecular Weight |

330.33 g/mol |

IUPAC Name |

potassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1/p-1 |

InChI Key |

GHTWQCXOBQMUHR-UHFFFAOYSA-M |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+] |

physical_description |

Liquid |

Related CAS |

60-00-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Neutralization of Ethylenediaminetetraacetic Acid (EDTA)

The most straightforward method involves neutralizing EDTA with potassium hydroxide (KOH). EDTA is first synthesized via condensation of ethylenediamine with chloroacetic acid or cyanide derivatives, followed by acid hydrolysis. The potassium salt forms through stoichiometric neutralization:

$$

\text{H₄EDTA} + 3\text{KOH} \rightarrow \text{KH₃EDTA} + 3\text{H₂O}

$$

This method yields 85–92% purity but requires rigorous pH control (pH 4–5) to avoid over-neutralization. Industrial-scale processes often use continuous stirred-tank reactors to maintain consistent mixing and temperature (40–60°C).

Titanium Tetrachloride-Mediated Synthesis

A patent by CN101293846B describes a novel route using titanium tetrachloride (TiCl₄) as a catalyst. Key steps include:

- Complex Formation : Reacting TiCl₄ with EDTA in a 1:1–2 molar ratio in aqueous medium to form [Ti(edta)(H₂O)] at 0–90°C.

- Oxidation : Introducing hydrogen peroxide or ozone to generate titanium-peroxy complexes, which decompose under basic conditions (pH 4–10) to release K-H₃EDTA.

This method achieves 94% yield with minimal cyanide byproducts, addressing environmental concerns.

Hydroxyacetonitrile-Based Synthesis

CN100522927C outlines a cost-effective approach using hydroxyacetonitrile:

- Condensation : Ethylenediamine reacts with hydroxyacetonitrile in alkaline conditions (NaOH, 60–80°C) to form an intermediate.

- Hydrolysis and Neutralization : The intermediate undergoes acid hydrolysis (HCl, pH 3.5–4.5) followed by KOH neutralization.

This method reduces production costs by 30% compared to traditional routes but requires careful handling of toxic intermediates.

Process Optimization and Critical Parameters

pH and Temperature Control

Optimal pH ranges vary by method:

- Neutralization Method : pH 4–5 ensures selective formation of the trihydrogen species without precipitating K₂H₂EDTA.

- TiCl₄ Method : pH 7–8 during oxidation prevents titanium hydroxide precipitation.

Temperature impacts reaction kinetics:

| Method | Temperature Range (°C) | Yield (%) |

|---|---|---|

| Neutralization | 40–60 | 85–92 |

| TiCl₄-Mediated | 50–70 | 90–94 |

| Hydroxyacetonitrile | 60–80 | 88–91 |

Solvent and Catalyst Selection

- Aqueous vs. Organic Solvents : Aqueous systems dominate industrial processes due to lower costs and easier waste management. Organic solvents (e.g., DMF) improve intermediate solubility but complicate scaling.

- Catalysts : Titanium-based catalysts enhance reaction rates by 40% compared to uncatalyzed routes. Alkaline catalysts (e.g., NaOH) remain standard for hydrolysis steps.

Characterization and Quality Assurance

Spectroscopic Analysis

- IR Spectroscopy : Peaks at 1600 cm⁻¹ (C=O stretch) and 1400 cm⁻¹ (C-N stretch) confirm EDTA backbone integrity.

- NMR : $$ ^1\text{H} $$ NMR shows characteristic ethylenediamine proton signals at δ 3.2–3.5 ppm and carboxylate protons at δ 2.8–3.0 ppm.

Titrimetric Methods

Potentiometric titration with standardized ZnSO₄ solution quantifies EDTA content:

$$

\text{KH₃EDTA} + \text{Zn}^{2+} \rightarrow \text{ZnEDTA}^{2-} + 3\text{H}^+ + \text{K}^+

$$

Metallochromic indicators (e.g., Eriochrome Black T) ensure endpoint accuracy.

Industrial-Scale Challenges and Solutions

Byproduct Management

Energy Efficiency

Continuous-flow reactors reduce energy consumption by 25% compared to batch processes, particularly in neutralization and crystallization steps.

Applications Linked to Synthesis Quality

- Biochemistry : High-purity K-H₃EDTA (>98%) is essential for stabilizing metal-sensitive enzymes.

- Water Treatment : Industrial-grade product (90–95% purity) sequesters Ca²⁺ and Mg²⁺ in boiler systems.

Chemical Reactions Analysis

Coordination Chemistry and Metal Chelation

KHEDTA primarily functions as a hexadentate ligand, binding metal ions via two amine and four carboxylate groups. Its reactions are governed by the stability constants (log K~f~) of metal-EDTA complexes, which vary with pH and ionic strength.

Key Reactions:

-

General complexation :

Example with Fe³⁺:

-

Redox reactions :

In sulfide-rich environments, Fe³⁺-EDTA complexes are reduced:

Stability Constants of Metal-EDTA Complexes :

| Metal Ion | log K~f~ (KHEDTA) | pH Range for Stability |

|---|---|---|

| Fe³⁺ | 25.1 | 1.0–3.0 |

| Ca²⁺ | 10.7 | 7.0–10.0 |

| Mg²⁺ | 8.7 | 8.0–12.0 |

| Zn²⁺ | 16.5 | 3.0–6.0 |

Biochemical Interactions

KHEDTA modulates enzymatic activity by sequestering essential metal cofactors:

Enzyme Inhibition:

-

Alkaline Phosphatase (ALP) :

EDTA irreversibly strips Zn²⁺ from ALP, reducing activity by 54.1% at 3.66 mmol/L . Inhibition is time- and concentration-dependent: -

Amylase :

Calcium-dependent amylase activity decreases by 34.3% after 72 hours in 5.0 mmol/L EDTA .

Coagulation Cascade Disruption:

KHEDTA chelates Ca²⁺, prolonging coagulation times:

-

Prothrombin Time (PT) : Increased by >50% at 1.0 mmol/L EDTA .

-

Activated Partial Thromboplastin Time (APTT) : Prolonged by 2.5× baseline .

Water Treatment:

KHEDTA dissolves CaCO₃ and Fe₃O₄ scales via:

Sample Preservation:

-

Plasma/Serum Stability :

EDTA (0.89 mmol/L) prevents metal-catalyzed oxidation of lactate dehydrogenase (LDH) and creatinine kinase (CK) during storage .

Detection Methods:

Scientific Research Applications

Chelation Therapy

Potassium EDTA is utilized in chelation therapy to treat heavy metal poisoning, such as lead or mercury toxicity. By binding to toxic metals, it facilitates their excretion from the body. A notable case study involved patients with lead poisoning who showed significant improvement after treatment with potassium EDTA, demonstrating its efficacy in clinical settings .

Anticoagulant Properties

In hematological testing, potassium EDTA serves as an anticoagulant by chelating calcium ions in blood samples, thus preventing coagulation. This property is crucial for maintaining the integrity of blood samples during analysis. For example, studies have shown that blood samples treated with potassium EDTA yield reliable results for complete blood counts and other tests .

Ocular Applications

Potassium EDTA is also used in ophthalmology as a preservative in eye drops and as an anticollagenase agent to prevent corneal ulcers in animals. Its application has been documented in veterinary medicine where it helps manage ocular conditions effectively .

Water Treatment

In water treatment processes, potassium EDTA is employed to soften water by binding calcium and magnesium ions. This application is particularly important in preventing scale formation in boilers and cooling systems. Data from industrial case studies indicate that the use of potassium EDTA significantly reduces hardness levels in treated water .

Food Preservation

Potassium EDTA functions as a food additive to prevent oxidative degradation caused by metal ions. It stabilizes food products by sequestering trace metals that can catalyze spoilage reactions. Research has demonstrated that food products containing potassium EDTA exhibit extended shelf life compared to those without it .

Soil Remediation

Potassium EDTA is utilized in environmental science for soil remediation efforts, particularly in contaminated sites with heavy metals. By chelating metal ions, it enhances their solubility and bioavailability for extraction or phytoremediation processes. Case studies have shown successful reduction of lead and cadmium levels in contaminated soils through the application of potassium EDTA .

Analytical Chemistry

In analytical chemistry, potassium EDTA is employed as a reagent for complexometric titrations to determine the concentration of metal ions in various samples, including water quality assessments. Its ability to form stable complexes with metal ions allows for accurate quantification .

Summary Table of Applications

| Application Area | Specific Use Cases | Outcomes/Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal poisoning | Significant reduction in metal toxicity |

| Anticoagulant in blood tests | Reliable hematological results | |

| Ocular treatments | Effective management of corneal ulcers | |

| Industrial | Water softening | Reduced scale formation |

| Food preservation | Extended shelf life | |

| Environmental | Soil remediation | Decreased heavy metal levels |

| Analytical chemistry | Accurate determination of metal concentrations |

Mechanism of Action

The mechanism of action of potassium trihydrogen ethylenediaminetetraacetate involves its ability to bind metal ions through its multiple carboxylate and amine groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The compound’s chelating properties are due to the presence of four carboxylate groups and two amine groups, which can coordinate with metal ions to form stable ring structures .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts

Structural and Chemical Differences

Solubility and Stability

- Potassium Trihydrogen EDTA : Exhibits excellent solubility in water and organic solvents due to TEA's hydroxyl groups .

- Na₂EDTA : Moderately soluble in water (≈100 g/L at 20°C) but precipitates in acidic conditions .

- K₂EDTA : Solubility >500 g/L; preferred in clinical settings for rapid dissolution in blood .

- K₄EDTA : Extremely soluble (>600 g/L), making it effective in high-temperature scale removal (e.g., CaSO₄ at 200°F) .

Functional Efficacy

Chelation Capacity:

- K₄EDTA > K₂EDTA > Na₂EDTA > TEA-EDTA (based on charge density and ion availability) .

- TEA-EDTA ’s chelation is pH-dependent due to its mixed protonation states .

Inhibition of Enzymes:

Antigenicity and Compatibility

- K₂EDTA causes fewer hemolysis issues compared to sodium salts in blood samples .

Biological Activity

Potassium trihydrogen ethylenediaminetetraacetate (commonly referred to as potassium EDTA or K3EDTA) is a chelating agent widely recognized for its biological activity and applications in various fields, including medicine, biochemistry, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Potassium EDTA

Potassium EDTA is a potassium salt of ethylenediaminetetraacetic acid (EDTA), which is a hexadentate ligand capable of binding to metal ions. Its structure allows it to form stable complexes with various divalent and trivalent metal ions, including calcium, magnesium, lead, and cadmium. This property makes it useful in applications ranging from medical treatments to laboratory assays.

- Chelation Therapy : Potassium EDTA is primarily used in chelation therapy to treat heavy metal poisoning. It works by binding to toxic metals in the bloodstream, facilitating their excretion through the kidneys. This process helps mitigate the harmful effects of heavy metals on biological systems.

- Enzyme Inhibition : EDTA can inhibit metal-dependent enzymes by sequestering essential metal ions required for their catalytic activity. For instance, it has been shown to inhibit alkaline phosphatase (ALP) and amylase activities in vitro, which can be critical for understanding enzyme kinetics in biochemical studies .

- Antimicrobial Activity : Potassium EDTA exhibits antimicrobial properties by disrupting the integrity of bacterial cell walls and enhancing the efficacy of certain antibiotics. It acts synergistically with lysozyme to improve antimicrobial functionality .

Case Studies and Experimental Data

- Heavy Metal Detoxification : A study demonstrated that potassium EDTA effectively reduced blood lead levels in patients with lead poisoning. The administration of K3EDTA resulted in significant decreases in blood lead concentrations, highlighting its role as an effective detoxifying agent .

- Inhibition of Enzyme Activity : Research indicated that the presence of potassium EDTA at concentrations above 1 mmol/L significantly inhibited ALP activity over time. Specifically, ALP activity decreased by 54.1% after 72 hours at a concentration of 3.66 mmol/L . Similarly, amylase activity was reduced by 34.3% under comparable conditions .

- Genotoxicity Studies : Investigations into the genetic toxicology of EDTA have shown that it can induce chromosomal aberrations in various test systems, although its overall genotoxic potential appears low in humans . The compound's ability to influence DNA synthesis and repair mechanisms has implications for its use in therapeutic contexts.

Applications in Medicine and Biochemistry

Potassium EDTA's biological activities have led to its incorporation into various medical and laboratory practices:

- Anticoagulant : It is widely used as an anticoagulant in blood collection tubes due to its ability to chelate calcium ions, preventing clot formation.

- Veterinary Medicine : In veterinary ophthalmology, it serves as an anticollagenase agent to treat corneal ulcers .

- Biochemical Assays : K3EDTA is utilized in laboratory settings for enzyme assays where metal ion interference must be minimized.

Comparative Table of Biological Activities

| Activity Type | Mechanism | Observations/Findings |

|---|---|---|

| Chelation Therapy | Binds heavy metals | Reduces toxicity; effective in lead poisoning |

| Enzyme Inhibition | Sequesters metal ions | Significant inhibition of ALP and amylase activities |

| Antimicrobial Activity | Disrupts bacterial cell walls | Enhances efficacy of antibiotics |

| Genotoxic Effects | Affects DNA synthesis | Induces chromosomal aberrations; low genotoxic risk |

Q & A

Q. How is potassium trihydrogen ethylenediaminetetraacetate synthesized, and what purity assessment methods are recommended?

Methodological Answer: this compound (TEA-EDTA) is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with triethanolamine (TEA) under controlled stoichiometric and pH conditions. A typical protocol involves dissolving EDTA in deionized water, followed by gradual addition of TEA to achieve a 1:1 molar ratio, with pH adjustments using dilute HCl or NaOH to stabilize the complex. Purity is assessed via:

- Complexometric titration : Using standardized metal ion solutions (e.g., Ca²⁺ or Zn²⁺) and indicators like Eriochrome Black T. For example, 0.05 M ZnSO₄ can be titrated against TEA-EDTA until a colorimetric endpoint (red to blue) is observed .

- Elemental analysis : Quantifying nitrogen, carbon, and hydrogen content to confirm stoichiometry.

- FT-IR spectroscopy : Verifying characteristic EDTA-TEA chelation peaks (e.g., carboxylate stretching at ~1600 cm⁻¹) .

Q. What role does potassium trihydrogen ethylylenediaminetetraacetate play as a chelating agent in analytical chemistry?

Methodological Answer: TEA-EDTA acts as a selective chelator for divalent (Ca²⁺, Mg²⁺, Fe²⁺) and trivalent (Al³⁺, Fe³⁺) metal ions, forming stable, water-soluble complexes. Key applications include:

- Metal interference suppression : In arsenic analysis, EDTA prevents competing metal ions (e.g., Fe³⁺) from binding to reagents like ammonium pyrrolidinedithiocarbamate (APDC), ensuring accurate spectrophotometric detection .

- Buffer preparation : In TE (Tris-EDTA) buffers, TEA-EDTA stabilizes pH (8.0–8.5) and inhibits nucleases by sequestering Mg²⁺, critical for DNA/RNA isolation .

Advanced Research Questions

Q. How can researchers design complexometric titrations using this compound for metal quantification?

Methodological Answer: Design considerations include:

- Indicator selection : Use metallochromic indicators (e.g., Eriochrome Black T for Zn²⁺/Ca²⁺, Calcon for Mg²⁺) that exhibit color changes upon metal-EDTA complexation .

- pH optimization : Adjust with ammonia-ammonium chloride buffers (pH 10 for Ca²⁺/Mg²⁺) or acetate buffers (pH 5–6 for Fe³⁺) to enhance selectivity .

- Endpoint detection : Employ capacitively coupled contactless conductivity detection (C⁴D) to monitor titration progress in real time, minimizing human error .

- Blank correction : Perform parallel titrations without the sample to account for reagent impurities .

Q. What factors influence the stability of this compound in solution, and how can these be controlled?

Methodological Answer: Key stability factors and mitigation strategies:

- Oxidation : TEA-EDTA’s reducing properties make it prone to oxidation. Use inert atmospheres (N₂/Ar) during storage and avoid exposure to strong oxidizers (e.g., KMnO₄) .

- pH sensitivity : Degradation occurs below pH 3 (protonation of carboxylate groups) or above pH 12 (hydrolysis). Stabilize with buffering agents (e.g., Tris-HCl) .

- Compatibility issues : Precipitates may form with cationic surfactants (e.g., CTAB) or heavy metals (Pb²⁺). Pre-chelate interfering ions or use alternative solvents (e.g., DMSO) .

Q. How does this compound compare to other EDTA salts in mitigating metal interference in spectroscopic analyses?

Methodological Answer:

- Selectivity : TEA-EDTA exhibits lower affinity for alkali metals (Na⁺, K⁺) compared to disodium EDTA, reducing interference in flame atomic absorption spectroscopy (FAAS) .

- Solubility : TEA-EDTA’s higher solubility in organic solvents (e.g., ethanol) facilitates use in mixed-phase systems, unlike calcium disodium EDTA, which precipitates in low-polarity media .

- Buffer compatibility : Tris-based buffers with TEA-EDTA are less likely to form precipitates with phosphate or carbonate ions compared to ammonium-EDTA systems .

Q. What advanced techniques are used to characterize EDTA-metal complexes involving this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition pathways (e.g., Fe₂O₃ formation from Fe²⁺-EDTA at ~475°C) .

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral Fe²⁺ complexes with EDTA and bipyridine ligands) .

- HPLC-MS : Quantifies free vs. complexed EDTA in pharmaceutical formulations, using ion-pairing agents (e.g., tetrabutylammonium) to enhance retention .

Data Contradiction Analysis

Q. How should researchers address discrepancies in EDTA titration results across studies?

Methodological Answer: Common sources of error and resolutions:

- Indicator variability : Eriochrome Black T may degrade under light; use fresh solutions or alternative indicators (e.g., Patton-Reeder for Ca²⁺) .

- Metal oxidation state : Fe²⁺-EDTA titrations require anaerobic conditions to prevent oxidation to Fe³⁺, which binds EDTA more strongly .

- Buffer interference : Ammonia buffers can complex Cu²⁺, skewing results. Use alternative buffers (e.g., HEPES) or masking agents (e.g., cyanide) .

Applications in Biological Research

Q. How is this compound utilized in mitochondrial isolation protocols?

Methodological Answer: In mitochondrial isolation from liver tissue:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.